5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid
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Overview
Description
5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes a phenylethenyl group, a sulfonylamino group, and a benzene-1,3-dicarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid typically involves multiple steps, starting with the preparation of the core benzene-1,3-dicarboxylic acid structure. This is followed by the introduction of the sulfonylamino group and the phenylethenyl group through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, including metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form strong hydrogen bonds with biological molecules, while the phenylethenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3-dicarboxylic acid: A simpler analog without the sulfonylamino and phenylethenyl groups.
Sulfonylamino derivatives: Compounds with similar sulfonylamino groups but different aromatic backbones.
Phenylethenyl derivatives: Compounds with phenylethenyl groups attached to different core structures.
Uniqueness
5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonylamino and phenylethenyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6S/c18-15(19)12-8-13(16(20)21)10-14(9-12)17-24(22,23)7-6-11-4-2-1-3-5-11/h1-10,17H,(H,18,19)(H,20,21)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVKKOHQYLJNQI-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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